molecular formula C7H5Na2O6S+ B1400435 Salicyl sulfate disodium salt CAS No. 56343-01-2

Salicyl sulfate disodium salt

Cat. No.: B1400435
CAS No.: 56343-01-2
M. Wt: 263.16 g/mol
InChI Key: MHLQQQGNMJCVEB-UHFFFAOYSA-M
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Description

It appears as a white, odorless powder that is soluble in water and is commonly used in scientific experiments for its wide range of properties. This compound is a derivative of salicylic acid, a naturally occurring plant compound .

Mechanism of Action

Target of Action

Salicyl sulfate disodium salt is a derivative of salicylic acid . The primary targets of salicylic acid are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .

Mode of Action

Salicylic acid, and by extension, this compound, irreversibly inhibits COX-1 and COX-2 . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The use of salicylates in rheumatic diseases is due to their analgesic and anti-inflammatory activity .

Biochemical Pathways

Salicylic acid and its derivatives are synthesized from chorismate, which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . Both pathways start in plastids from chorismate . Isochorismate synthase converts chorismate to isochorismate, a common precursor for synthesizing salicylic acid .

Pharmacokinetics

The pharmacokinetics of salicylic acid involves absorption, distribution, metabolism, and excretion . After oral administration, aspirin (acetylsalicylic acid) is rapidly absorbed in the stomach and is hydrolyzed to salicylate in the liver and stomach . Once in the circulation, aspirin is rapidly hydrolyzed, and its half-life is approximately 20 minutes . Salicylic acid is renally excreted in part unchanged, and the rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate . Metabolism of salicylic acid occurs through glucuronide formation, conjugation with glycine, and oxidation to gentisic acid .

Result of Action

The molecular and cellular effects of salicylic acid’s action include its bacteriostatic, fungicidal, and keratolytic actions . It is used to treat acne, psoriasis, calluses, corns, keratosis pilaris, and warts . Salicylic acid’s anti-inflammatory activity is beneficial in the treatment of rheumatic diseases .

Action Environment

The action of salicylic acid can be influenced by environmental factors. For example, the formulation design of topical salicylic acid targets the drug retention in and on the skin based on different indications including keratolytic, antibacterial, and photoprotective actions . The investigations of topical delivery strategies for salicylates are ongoing .

Biochemical Analysis

Biochemical Properties

Salicyl sulfate disodium salt plays a significant role in biochemical reactions, particularly in the metabolism of salicylic acid . It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is isochorismate synthase, which converts chorismate to isochorismate, a precursor for synthesizing salicylic acid .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has anti-inflammatory properties and can modulate the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . This compound also affects the expression of genes involved in stress responses and defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of cyclooxygenase enzymes, leading to a decrease in prostaglandin synthesis . This inhibition is achieved through competitive binding interactions with the enzyme’s active site . Additionally, this compound can modulate gene expression by influencing transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged anti-inflammatory and gene-modulatory activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits anti-inflammatory and analgesic effects . At higher doses, it can cause gastrointestinal irritation and other adverse effects . The threshold for toxicity is dose-dependent, and careful dosage management is essential to avoid harmful effects .

Metabolic Pathways

This compound is involved in the shikimate pathway, which is responsible for the biosynthesis of salicylic acid from chorismate . This pathway includes several enzymatic steps, with isochorismate synthase playing a crucial role . The compound also interacts with other enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its affinity for specific tissues and its ability to accumulate in certain cellular compartments .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects . It can be directed to particular organelles through targeting signals and post-translational modifications . The compound’s activity and function are influenced by its localization within the cell, affecting processes such as enzyme inhibition and gene expression modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicyl sulfate disodium salt can be synthesized through the sulfonation of salicylic acid. The reaction involves treating salicylic acid with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Salicyl sulfate disodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it back to salicylic acid or other related compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of salicylic acid, and substituted benzoic acid compounds .

Scientific Research Applications

Salicyl sulfate disodium salt is extensively used in scientific research due to its versatile properties:

    Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.

    Biology: It is used in the modification of proteins and biomolecules.

    Medicine: It has applications in drug formulation and delivery, particularly in topical treatments for its anti-inflammatory properties.

    Industry: It is used in the production of nanoparticles and as an antifungal agent

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: A naturally occurring compound with similar anti-inflammatory properties.

    Sodium Salicylate: Another sodium salt of salicylic acid, used for its analgesic and antipyretic properties.

    Methyl Salicylate: Known for its use in topical pain relief formulations.

Uniqueness

Salicyl sulfate disodium salt is unique due to its sulfonate group, which imparts distinct chemical reactivity and solubility properties compared to other salicylates. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .

Properties

CAS No.

56343-01-2

Molecular Formula

C7H5Na2O6S+

Molecular Weight

263.16 g/mol

IUPAC Name

disodium;2-sulfooxybenzoate

InChI

InChI=1S/C7H6O6S.2Na/c8-7(9)5-3-1-2-4-6(5)13-14(10,11)12;;/h1-4H,(H,8,9)(H,10,11,12);;/q;2*+1/p-1

InChI Key

MHLQQQGNMJCVEB-UHFFFAOYSA-M

SMILES

C1=CC=C(C(=C1)C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])OS(=O)(=O)O.[Na+].[Na+]

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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